Methyl 3-cyanoisoxazole-5-carboxylate
Description
Methyl 3-cyanoisoxazole-5-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a cyano group at position 3 and a methyl ester at position 3. Isoxazole derivatives are pivotal in medicinal chemistry due to their diverse bioactivities, including anticancer, antibacterial, and insecticidal properties . The cyano group enhances electrophilicity, making the compound a versatile intermediate in synthesizing pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C6H4N2O3 |
|---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
methyl 3-cyano-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C6H4N2O3/c1-10-6(9)5-2-4(3-7)8-11-5/h2H,1H3 |
InChI Key |
XABCUGDLJBCXRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-cyanoisoxazole-5-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperature yields methyl 2,4-dioxo-4-phenylbutanoate, which can be further cyclized to form the desired isoxazole scaffold .
Industrial Production Methods
Industrial production of this compound often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts. These methods are efficient but come with drawbacks such as high costs, toxicity, and significant waste generation. Therefore, there is a growing interest in developing eco-friendly, metal-free synthetic routes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyanoisoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to yield different products.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 3-cyanoisoxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is a precursor in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of methyl 3-cyanoisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (EWGs): The cyano (in the target compound) and chloro groups (e.g., ) increase electrophilicity, facilitating nucleophilic aromatic substitution. Electron-Donating Groups (EDGs): Methoxy () and methyl groups () enhance solubility and stability but reduce reactivity.
Biological Relevance: Isoxazoles with amino groups (e.g., ) exhibit hydrogen-bonding capabilities, critical for protein-ligand interactions. Halogenated derivatives (e.g., ) are often explored in antimicrobial agents due to their ability to disrupt bacterial enzymes.
Synthetic Utility :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
